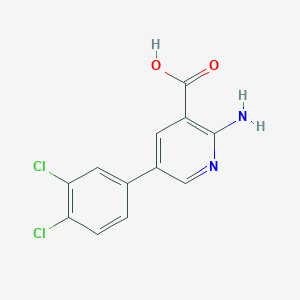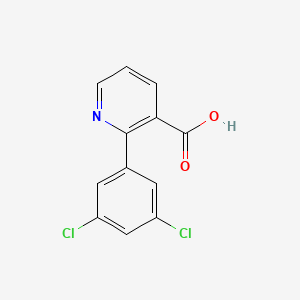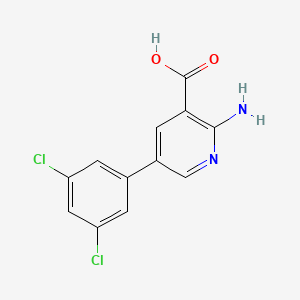![molecular formula C15H14N2O3 B6392493 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% CAS No. 1261899-65-3](/img/structure/B6392493.png)
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid (4-DCPPA) is a synthetic compound with a wide range of applications in scientific research. It is a useful reagent for organic synthesis and has been used in many biochemical and physiological studies. 4-DCPPA has been found to have various biochemical and physiological effects and can be used in laboratory experiments with many advantages and limitations.
Scientific Research Applications
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug development. It has been used as a starting material for the synthesis of various compounds, such as amino acids, peptides, and nucleotides. It has also been used in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has also been used in various biochemical and physiological studies, such as the study of enzyme kinetics and the study of cell signaling pathways.
Mechanism of Action
The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% is not yet fully understood. It is believed to act as a substrate for enzymes, and it is thought to interact with proteins and other molecules in the cell. It is also thought to be involved in the regulation of gene expression and the modulation of cell signaling pathways.
Biochemical and Physiological Effects
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as proteases, phosphatases, and kinases. It has also been found to modulate the activity of various cell signaling pathways, such as the MAPK pathway. Additionally, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has been found to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
There are several advantages to using 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also a relatively stable compound and can be stored for long periods of time. Additionally, it is relatively non-toxic and has low reactivity.
However, there are also some limitations to using 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments. It is a relatively expensive compound, and the synthesis process can be time-consuming. Additionally, it can be difficult to purify and isolate the compound, and it can be difficult to accurately measure the concentration of the compound.
Future Directions
There are a number of potential future directions for research involving 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%. It could be used in the development of new drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. It could also be used to study the structure and function of proteins and other molecules in the cell. Additionally, it could be used to study the regulation of gene expression and the modulation of cell signaling pathways. Finally, it could be used to study the biochemical and physiological effects of various compounds on cells and organisms.
Synthesis Methods
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% can be synthesized through a number of different methods. The most common synthesis method is the reaction of 4-hydroxy-3-methoxybenzaldehyde and N,N-dimethylaminocarbonyl chloride in the presence of a base catalyst. This reaction produces 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% as the main product and other minor products. The reaction can be carried out in a variety of solvents such as ethanol, methanol, and acetonitrile. The reaction can be optimized by changing the reaction temperature and time, as well as the amount of catalyst used.
properties
IUPAC Name |
4-[3-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17(2)14(18)12-5-3-4-10(8-12)11-6-7-16-13(9-11)15(19)20/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPQKUZWTATZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392477.png)



![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392492.png)